molecular formula C12H16ClNO B13530709 2-(4-Chloro-3-methoxyphenyl)piperidine

2-(4-Chloro-3-methoxyphenyl)piperidine

Cat. No.: B13530709
M. Wt: 225.71 g/mol
InChI Key: BIVJCYICGNGRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a chloro and a methoxy group attached to a phenyl ring, which is further connected to the piperidine ring. This structural arrangement imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-methoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-(4-Chloro-3-methoxyphenyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antimicrobial activity by disrupting the cell membrane integrity of bacteria . The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

2-(4-Chloro-3-methoxyphenyl)piperidine can be compared with other piperidine derivatives, such as:

    2-(4-Chlorophenyl)piperidine: Lacks the methoxy group, which may result in different chemical and biological properties.

    2-(4-Methoxyphenyl)piperidine: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-(4-Chloro-3-methylphenyl)piperidine: The presence of a methyl group instead of a methoxy group can lead to variations in its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific combination of chloro and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-(4-chloro-3-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16ClNO/c1-15-12-8-9(5-6-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3

InChI Key

BIVJCYICGNGRTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCCCN2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.